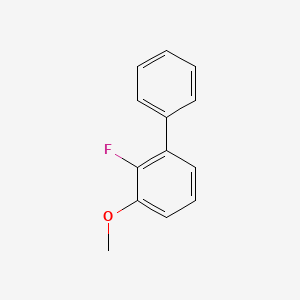
4-(Propan-2-yl)piperidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)piperidine-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(Propan-2-yl)piperidine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
4-(Propan-2-yl)piperidine+Phosgene→4-(Propan-2-yl)piperidine-1-carbonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a toxic and hazardous reagent. The process includes steps such as:
Reactant Preparation: Ensuring the purity of 4-(Propan-2-yl)piperidine and phosgene.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Product Isolation: Using distillation or crystallization techniques to purify the final product.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Propan-2-yl)piperidine-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-(Propan-2-yl)piperidine-1-carboxylic acid: Formed by hydrolysis.
科学的研究の応用
4-(Propan-2-yl)piperidine-1-carbonyl chloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the modification of peptides and proteins.
Medicine: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(Propan-2-yl)piperidine-1-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create diverse chemical entities.
類似化合物との比較
Similar Compounds
- 4-(Propan-2-yl)piperidine-1-carboxylic acid
- 4-(Propan-2-yl)piperidine-1-carboxamide
- 4-(Propan-2-yl)piperidine-1-carbonyl fluoride
Uniqueness
4-(Propan-2-yl)piperidine-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its carbonyl chloride group makes it a potent acylating agent, distinguishing it from other similar compounds that may have less reactive functional groups.
特性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
4-propan-2-ylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-7(2)8-3-5-11(6-4-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
YTBPVZRBPZTWRJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCN(CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
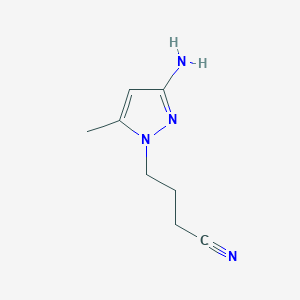
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
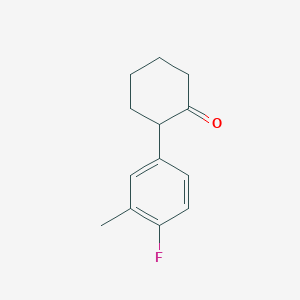
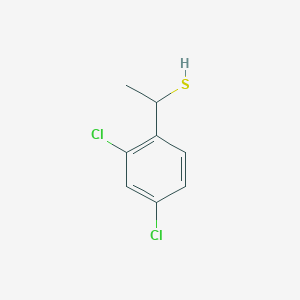
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
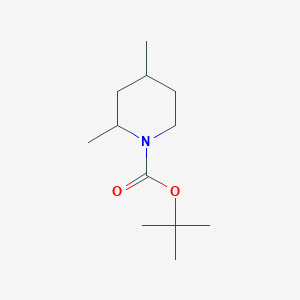
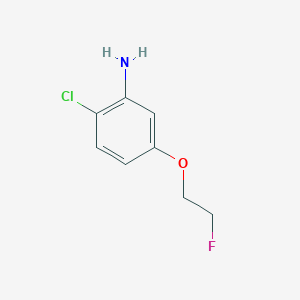
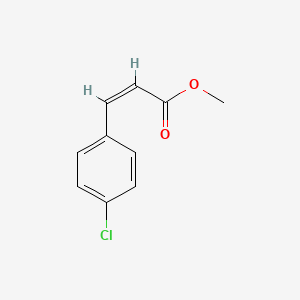
![2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone](/img/structure/B13077366.png)
